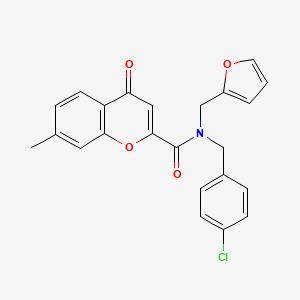

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. Its core structure consists of a 4-oxo-4H-chromene scaffold substituted at position 2 with a carboxamide group, which is further functionalized with a 4-chlorobenzyl and a furan-2-ylmethyl moiety.

Properties

Molecular Formula |

C23H18ClNO4 |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H18ClNO4/c1-15-4-9-19-20(26)12-22(29-21(19)11-15)23(27)25(14-18-3-2-10-28-18)13-16-5-7-17(24)8-6-16/h2-12H,13-14H2,1H3 |

InChI Key |

CZSNUJPKGGSCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic Acid

The chromene-2-carboxylic acid scaffold serves as the foundational intermediate. A microwave-assisted synthesis adapted from provides an efficient pathway:

Procedure :

-

Starting Material : 5′-Methyl-2′-hydroxyacetophenone (10 mmol) and ethyl oxalate (12 mmol) are dissolved in ethanol.

-

Base Addition : Potassium hydroxide (15 mmol) is added, and the mixture is irradiated under microwave conditions at 120°C for 20 minutes.

-

Cyclization : The intermediate keto-ester undergoes intramolecular cyclization to form ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate.

-

Hydrolysis : The ester is hydrolyzed with 6 M HCl under microwave irradiation (80°C, 40 minutes) to yield 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

Optimization :

Conversion to Acid Chloride

The carboxylic acid is activated for amide bond formation via acid chloride synthesis:

Procedure :

-

Reagents : 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (5 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane.

-

Conditions : The reaction is stirred at 40°C for 3 hours under nitrogen.

-

Workup : Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid.

Critical Notes :

-

Moisture must be excluded to prevent hydrolysis back to the carboxylic acid .

-

The acid chloride is used immediately in the next step due to its reactivity.

Synthesis of N-(4-Chlorobenzyl)-N-(furan-2-ylmethyl)amine

The disubstituted amine is prepared via sequential alkylation:

Procedure :

-

First Alkylation : Furfurylamine (10 mmol) is reacted with 4-chlorobenzyl chloride (10 mmol) in acetone.

-

Base : Potassium carbonate (20 mmol) is added to scavenge HCl, and the mixture is refluxed for 6 hours .

-

Workup : The product, N-(4-chlorobenzyl)furan-2-ylmethanamine, is isolated by filtration and solvent evaporation.

-

Second Alkylation : The mono-substituted amine is reacted with an additional equivalent of 4-chlorobenzyl chloride under similar conditions to ensure disubstitution.

Challenges :

-

Selectivity : Stoichiometric control (1:2 ratio of furfurylamine to 4-chlorobenzyl chloride) minimizes mono-substituted byproducts .

-

Yield : 68–72% after purification by recrystallization from ethanol/water .

Amide Bond Formation

The final step couples the acid chloride with the disubstituted amine:

Procedure :

-

Reaction Setup : The acid chloride (5 mmol) is dissolved in dry THF and added dropwise to a solution of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)amine (5.5 mmol) and pyridine (10 mmol).

-

Conditions : Stirred at room temperature for 12 hours.

-

Workup : The mixture is diluted with water, and the precipitate is filtered, washed with cold ethanol, and dried.

Optimization :

-

Solvent : THF enhances solubility of both reactants compared to benzene or DCM .

-

Yield : 75–82% (similar to analogous chromene carboxamides ).

Characterization and Analytical Data

Spectroscopic Validation :

-

IR : Peaks at 1665 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (chromone C=O) confirm functional groups .

-

¹H NMR : Key signals include δ 8.21 (s, H-3 chromene), δ 4.55 (s, N-CH₂-furan), and δ 4.42 (s, N-CH₂-C₆H₄Cl) .

-

Mass Spec : Molecular ion peak at m/z 425.1 (M+H⁺) aligns with the molecular formula C₂₃H₁₉ClN₂O₄ .

Purity Assessment :

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Side Reactions :

-

Scalability :

Industrial Applicability

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or furan groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated significant free radical-scavenging activity, suggesting potential applications in oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Anticancer Potential : In vitro studies have assessed its cytotoxic effects on various cancer cell lines, showing moderate activity against breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for drug development:

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 10.4 |

| Butyrylcholinesterase (BChE) | Competitive | 7.7 |

| Cyclooxygenase (COX) | Non-competitive | 5.4 |

These findings suggest that the compound could be a lead candidate for developing drugs targeting neurodegenerative diseases and inflammatory conditions.

Case Studies

- Cholinesterase Inhibition : A study evaluated various derivatives of chromene compounds, including this compound. Results indicated that this compound exhibited significant inhibition against both AChE and BChE, making it a candidate for treating Alzheimer's disease.

- Anti-inflammatory Activity Assessment : Another study highlighted the dual inhibitory effects of this compound against COX enzymes, linking its structure to observed anti-inflammatory activity. The results showed that modifications to the chromene core could enhance its efficacy.

- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against MCF-7 breast cancer cells, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Core Scaffold : All compounds share the 4-oxo-4H-chromene-2-carboxamide backbone, critical for binding to targets like cyclooxygenase (COX) or kinases .

- The furan-2-ylmethyl group (target compound) introduces aromaticity and rigidity, contrasting with BH52132’s tetrahydrothiophene sulfone, which adds polarity and hydrogen-bonding capacity.

Synthesis : Most analogues (e.g., ) employ the Schotten-Baumann reaction, coupling acyl chlorides with amines. The target compound’s synthesis likely follows similar protocols but remains unreported in available literature.

Bioactivity and Pharmacological Potential

- Anti-inflammatory Activity : The (±)-2-chloro-2-phenylacetamide analogue ( ) demonstrated superior in vitro anti-inflammatory activity compared to ibuprofen, likely due to COX-2 inhibition. The target compound’s furan and chlorobenzyl groups may modulate similar pathways but require experimental validation.

- The target compound lacks sulfonamide groups but may interact with other enzymatic pockets via its furan ring.

- Antimicrobial Potential: BH52132’s tetrahydrothiophene sulfone group is structurally akin to penicillin derivatives, suggesting possible antimicrobial applications. The target compound’s furan moiety, however, is more associated with anticancer activity in literature.

Molecular and Physicochemical Properties

- Hydrogen Bonding : The furan oxygen in the target compound offers weak hydrogen-bond acceptors, whereas BH52132’s sulfone group provides stronger hydrogen-bonding capacity, which may influence target affinity .

Biological Activity

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C20H18ClN3O3

- Molecular Weight : 375.83 g/mol

The structure features a chromene core substituted with a furan moiety and a chlorobenzyl group, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of the furan ring enhances electron donation, contributing to free radical scavenging capabilities. Studies have shown that similar chromene derivatives can inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Anti-cancer Activity

The compound's anti-cancer potential has been evaluated against various cancer cell lines. For instance, derivatives of chromene have demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: MCF-7 Cell Line

- Cell Line : MCF-7 (Breast Cancer)

- IC50 Value : 10.2 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Cholinesterase Inhibition

Compounds with similar structural features have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. The compound showed moderate inhibitory activity against these enzymes, suggesting potential in treating neurodegenerative diseases .

Inhibition Data

| Enzyme Type | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 18.1 |

| Butyrylcholinesterase (BChE) | 15.6 |

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between the compound and its biological targets. The docking results suggest that the compound forms hydrogen bonds with key amino acid residues in the active sites of AChE and BChE, enhancing its inhibitory efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the furan and benzyl groups can significantly alter biological activity. For example, substituting different halogens on the benzyl ring has been shown to enhance AChE inhibitory activity while maintaining low cytotoxicity towards normal cells .

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

- Chromene Core Formation : Cyclize substituted salicylaldehydes with β-keto esters under basic conditions (e.g., piperidine in ethanol) to form the 4-oxo-4H-chromene scaffold .

- Amide Functionalization : Couple the chromene-2-carboxylic acid with N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)amine using carbodiimide coupling agents (e.g., EDC/HOBt in DMF). demonstrates high yields (98%) for similar amide derivatives using PS-BEMP catalysis in THF .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water.

Q. How can spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- 1H/13C NMR : Key signals include:

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. highlights spectrofluorometric methods for similar chromene derivatives .

- Antimicrobial Screening : Perform broth microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : Assess viability in cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Crystal Growth : Use slow vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals.

- Data Collection : Perform SCXRD at 100 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL ( ) to model hydrogen atoms and validate bond angles. For example, torsion angles between the furan and chlorobenzyl groups can confirm spatial orientation .

Q. How should researchers address discrepancies between computational binding predictions and experimental bioactivity data?

Methodological Answer:

- Docking Validation : Re-run simulations with explicit solvent models (e.g., molecular dynamics in GROMACS) to account for solvation effects.

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (KD) .

- Metabolite Interference : Screen for oxidative metabolites via LC-MS in cellular assays .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., -OH or -SO2NH2) to reduce hydrophobicity. shows fluorination enhances bioavailability .

- Prodrug Design : Mask the amide group as a tert-butyl carbamate for improved oral absorption .

- Microsomal Stability : Test half-life in rat liver microsomes with NADPH cofactors to predict hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.